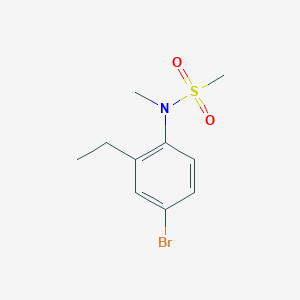

N-(4-bromo-2-ethylphenyl)-N-methylmethanesulfonamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-ethylphenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-4-8-7-9(11)5-6-10(8)12(2)15(3,13)14/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPGEZYIBUYALR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 4-bromo-2-ethylaniline

- Reagents: 4-bromo-2-ethylaniline, methanesulfonyl chloride, pyridine (or triethylamine)

- Solvent: Pyridine or dichloromethane with base

- Conditions: The reaction is carried out at 0°C to room temperature under inert atmosphere to avoid side reactions.

- Mechanism: The nucleophilic amine attacks the sulfonyl chloride, forming the sulfonamide bond with the elimination of HCl, which is neutralized by the base.

- Yield: Typically high (70-90%), depending on reaction time and purity of reagents.

N-Methylation of Sulfonamide

- Reagents: N-(4-bromo-2-ethylphenyl)methanesulfonamide, methyl iodide or dimethyl sulfate, base (e.g., potassium carbonate)

- Solvent: Acetone or DMF

- Conditions: Reflux or room temperature for several hours

- Mechanism: The sulfonamide nitrogen acts as a nucleophile, attacking the methylating agent to form the N-methyl derivative.

- Purification: Column chromatography or recrystallization to isolate pure this compound.

Optimization of Reaction Conditions

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Temperature | 0°C to room temperature | Controls rate and minimizes side reactions |

| Solvent | Pyridine or dichloromethane with base | Pyridine acts as solvent and base; DCM requires added base |

| Base | Pyridine or triethylamine | Neutralizes HCl formed, driving reaction forward |

| Methylating Agent | Methyl iodide or dimethyl sulfate | Methyl iodide preferred for milder conditions |

| Reaction Time | 1-3 hours for sulfonylation; 4-6 hours for methylation | Longer times improve conversion but risk byproducts |

| Purification | Silica gel chromatography or recrystallization | Ensures removal of unreacted starting materials and side products |

Alternative Synthetic Routes and Catalytic Methods

Research indicates that catalytic methods such as zinc-catalyzed hydroamination can be applied for sulfonamide synthesis involving alkynyl intermediates, though these are more relevant for structurally related sulfonamides rather than the direct preparation of this compound.

Analytical Characterization Supporting Preparation

To confirm the successful preparation and purity of this compound, various spectroscopic and chromatographic techniques are employed:

| Technique | Key Indicators | Purpose |

|---|---|---|

| ¹H NMR | Aromatic protons (δ 7.2–7.7 ppm), sulfonamide NH (δ 7.0–7.2 ppm), methyl groups (δ 1.2–2.5 ppm) | Confirms substitution pattern and methylation |

| ¹³C NMR | Aromatic carbons (δ 120–140 ppm), sulfonyl carbons (δ 40–50 ppm) | Structural confirmation |

| FT-IR | S=O stretches (~1370 cm⁻¹ and ~1160 cm⁻¹), N-H bend (~3250 cm⁻¹) | Functional group verification |

| HPLC | Retention time specific to compound, purity >95% | Purity assessment |

| Melting Point | Consistent melting point range (±5°C) | Batch consistency and polymorph detection |

Industrial Scale Considerations

Industrial production scales up the laboratory synthesis with modifications to improve yield and purity:

- Use of continuous flow reactors for controlled addition of reagents and heat management.

- Automated monitoring of reaction parameters (temperature, pH, reagent feed rates).

- Optimization of solvent recycling and waste minimization.

- Implementation of robust purification protocols such as crystallization under controlled solvent systems to ensure consistent polymorph formation and purity.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonylation | 4-bromo-2-ethylaniline, methanesulfonyl chloride, pyridine, 0°C to RT | 70-90 | High selectivity and yield |

| N-Methylation | Methyl iodide, K2CO3, acetone, reflux | 60-85 | Requires careful control to avoid overalkylation |

| Purification | Silica gel chromatography or recrystallization | >95 purity | Essential for removing byproducts |

| Industrial scale-up | Continuous flow, automated systems | >85 | Enhanced reproducibility and efficiency |

Research Findings and Notes

- The presence of the bromo substituent requires careful temperature control to prevent debromination or side reactions.

- The ethyl group influences solubility and steric factors, affecting reaction rates.

- Spectroscopic data consistently confirm the structure, with NMR and IR providing key functional group signatures.

- Methylation is best performed post-sulfonylation to avoid complications in the initial sulfonamide formation.

- Polymorphism can affect melting points; recrystallization from different solvents (ethanol, hexane) can isolate distinct forms.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-ethylphenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium iodide in acetone or potassium carbonate in DMF.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions produce sulfone and amine derivatives, respectively .

Scientific Research Applications

Chemistry

In the realm of organic synthesis, N-(4-bromo-2-ethylphenyl)-N-methylmethanesulfonamide serves as an important intermediate for creating more complex organic molecules. Its reactivity allows for various transformations, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse substituted phenyl derivatives.

- Oxidation and Reduction : The compound can be oxidized to sulfone derivatives or reduced to amine derivatives, expanding its utility in synthetic pathways .

Biology

Research has indicated that this compound possesses potential biological activity. It has been studied for its interactions with biomolecules and its possible therapeutic effects:

- Anticancer Properties : Studies suggest that this compound may inhibit mutant epidermal growth factor receptor (EGFR) proteins implicated in non-small cell lung cancer (NSCLC). In vitro studies demonstrated its ability to reduce tumor growth by promoting the degradation of mutant EGFR proteins through the ubiquitin-proteasome system . Case Study : In one study, the compound effectively inhibited NSCLC cell proliferation with EGFR mutations, showcasing promising anticancer activity.

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Drug Development : Its structural characteristics make it a valuable building block for developing new pharmaceuticals targeting various diseases. Ongoing research is exploring its efficacy as a therapeutic agent against specific cancer types .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

- In Vitro Studies : The compound exhibited moderate antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications as an antibacterial agent. However, its activity against fungal species was limited .

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive bacteria | Moderate |

| Gram-negative bacteria | Moderate |

| Fungal species | Limited |

Mechanism of Action

The mechanism of action of N-(4-bromo-2-ethylphenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its sulfonamide group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Structural Analogues

N-(4-Bromophenyl)-N-methylmethanesulfonamide (CAS 99980-38-8)

- Molecular Formula: C₈H₁₀BrNO₂S

- Molecular Weight : 264.14 g/mol

- Key Differences : Lacks the ethyl group at the ortho position, resulting in reduced steric hindrance and lower molecular weight.

- Applications : Used as a building block in Suzuki-Miyaura couplings ().

N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide (Compound 9 in )

- Molecular Formula: C₁₄H₁₂BrNO₃S

- Molecular Weight : 362.22 g/mol

- Key Differences : Contains a formyl group instead of ethyl, enhancing electrophilicity for further functionalization (e.g., condensation reactions).

N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide (CAS 5317-95-3)

- Molecular Formula: C₁₅H₁₄BrNO₃S

- Molecular Weight : 376.25 g/mol

- Key Differences : Features a bromoacetyl group, enabling radical or nucleophilic reactions ().

Physicochemical Properties

*Inferred from analogues.

Reactivity and Functionalization

Biological Activity

N-(4-bromo-2-ethylphenyl)-N-methylmethanesulfonamide is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12BrNO2S

- Molecular Weight : 276.18 g/mol

- Structure : The compound features a bromine atom, an ethyl group, and a methanesulfonamide moiety attached to a phenyl ring, contributing to its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. The bromine atom enhances electrophilicity, while the sulfonamide group can form hydrogen bonds with target proteins. This dual functionality allows the compound to participate in several biochemical pathways:

- Electrophilic Substitution : The compound can act as an electrophile, facilitating reactions with nucleophiles in biological systems.

- Inhibition of Enzymatic Activity : Preliminary studies suggest potential inhibitory effects on specific enzymes involved in disease pathways.

Anticancer Properties

Research indicates that this compound may possess anticancer properties, particularly against cancers with EGFR mutations. The compound has been explored for its ability to inhibit mutant EGFR proteins, which are often implicated in non-small cell lung cancer (NSCLC) .

- Case Study : In vitro studies demonstrated that the compound effectively inhibited the proliferation of NSCLC cells harboring EGFR mutations. The mechanism involves the degradation of mutant EGFR proteins through the ubiquitin-proteasome system, leading to reduced tumor growth .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens:

- In Vitro Studies : Tests against Gram-positive and Gram-negative bacteria revealed moderate antimicrobial activity, suggesting potential as an antibacterial agent .

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive bacteria | Moderate |

| Gram-negative bacteria | Moderate |

| Fungal species | Limited |

Synthesis and Evaluation

The synthesis of this compound was achieved using established organic chemistry methods. Its biological evaluation included:

- Antioxidant Activity : The compound was assessed for its ability to scavenge free radicals, showing promising results that warrant further investigation into neuroprotective applications .

- Cell Viability Assays : Studies using human neuronal cell lines indicated low cytotoxicity at therapeutic concentrations, supporting its potential use in neurodegenerative disease treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.